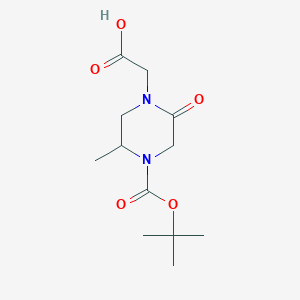
2-(4-(Tert-butoxycarbonyl)-5-methyl-2-oxopiperazin-1-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-CARBOXYMETHYL-2-METHYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with carboxymethyl, methyl, and oxo groups, along with a tert-butyl ester functional group. It is widely used in organic synthesis and has significant applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-CARBOXYMETHYL-2-METHYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the reaction of piperazine derivatives with tert-butyl esters. One common method involves the use of tert-butanol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . The reaction proceeds under mild conditions and yields the desired tert-butyl ester in good yields.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
®-4-CARBOXYMETHYL-2-METHYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: NaOCH3, LiAlH4, RMgX (Grignard reagents)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-4-CARBOXYMETHYL-2-METHYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-4-CARBOXYMETHYL-2-METHYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its role as a protecting group for carboxylic acids. The tert-butyl ester group provides stability against nucleophiles and reducing agents, allowing for selective reactions to occur at other functional groups . The compound can be deprotected under mild acidic conditions, releasing the free carboxylic acid for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl Acetate: Used as a solvent and in the synthesis of tert-butyl esters.
tert-Butyl Carbamate: Employed as a protecting group for amines.
tert-Butyl Ether: Used as a solvent and in the synthesis of ethers.
Uniqueness
®-4-CARBOXYMETHYL-2-METHYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in applications requiring selective protection and deprotection of functional groups.
Properties
CAS No. |
1060808-09-4 |
|---|---|
Molecular Formula |
C12H20N2O5 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-[5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C12H20N2O5/c1-8-5-13(7-10(16)17)9(15)6-14(8)11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,16,17) |
InChI Key |
WSGPZRVQAHAFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)OC(C)(C)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















